1-Benzyl-4-(furan-3-ylmethyl)piperazine
Overview
Description
1-Benzyl-4-(furan-3-ylmethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a benzyl group attached to one nitrogen atom and a furan-3-ylmethyl group attached to the other nitrogen atom. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(furan-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperazine with furan-3-carbaldehyde under reductive amination conditions. The reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(furan-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for electrophilic aromatic substitution.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-Benzyl-4-(furan-3-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(furan-3-ylmethyl)piperazine involves its interaction with various molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. The benzyl and furan-3-ylmethyl groups can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the furan-3-ylmethyl group.
4-(Furan-3-ylmethyl)piperazine: Similar structure but lacks the benzyl group.
1-Benzyl-4-(2-furylmethyl)piperazine: Similar structure but with a furan-2-ylmethyl group instead of furan-3-ylmethyl.
Uniqueness: 1-Benzyl-4-(furan-3-ylmethyl)piperazine is unique due to the presence of both benzyl and furan-3-ylmethyl groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(furan-3-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-4-15(5-3-1)12-17-7-9-18(10-8-17)13-16-6-11-19-14-16/h1-6,11,14H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMYRSFSZSFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=COC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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